molecular formula C13H21BrN2OS B14679780 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide CAS No. 33537-62-1

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide

Cat. No.: B14679780
CAS No.: 33537-62-1
M. Wt: 333.29 g/mol
InChI Key: DLRKQWVDBLNAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide is a complex organic compound that features a butanone backbone with additional functional groups, including a hexahydro-1H-azepin-1-yl group and a 2-thiazolyl group The hydrobromide form indicates that it is a salt formed with hydrobromic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide typically involves multiple steps:

    Formation of the Butanone Backbone: This can be achieved through the oxidation of butanol using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.

    Introduction of the Hexahydro-1H-azepin-1-yl Group: This step may involve the reaction of butanone with a suitable amine under reductive amination conditions.

    Addition of the 2-Thiazolyl Group: This can be done through a nucleophilic substitution reaction where the thiazole ring is introduced.

    Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanone, 4-(piperidin-1-yl)-1-(2-thiazolyl)-, hydrobromide
  • 1-Butanone, 4-(morpholin-1-yl)-1-(2-thiazolyl)-, hydrobromide

Uniqueness

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which may confer distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

CAS No.

33537-62-1

Molecular Formula

C13H21BrN2OS

Molecular Weight

333.29 g/mol

IUPAC Name

4-(azepan-1-yl)-1-(1,3-thiazol-2-yl)butan-1-one;hydrobromide

InChI

InChI=1S/C13H20N2OS.BrH/c16-12(13-14-7-11-17-13)6-5-10-15-8-3-1-2-4-9-15;/h7,11H,1-6,8-10H2;1H

InChI Key

DLRKQWVDBLNAJW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCC(=O)C2=NC=CS2.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.